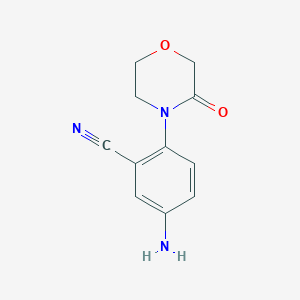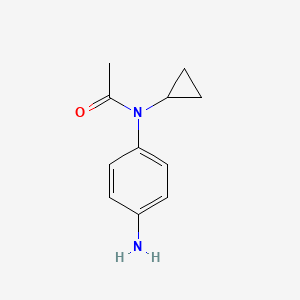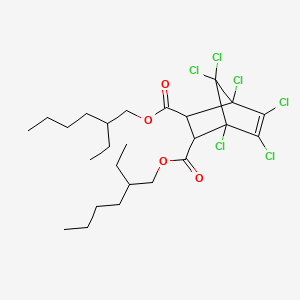
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine
Overview
Description
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as CNMP and is used extensively in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of CNMP is not well understood. However, it has been shown to interact with proteins involved in signal transduction pathways. CNMP has also been shown to have an effect on the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects:
CNMP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. CNMP has also been shown to have anti-inflammatory properties. In addition, CNMP has been shown to have an effect on the activity of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of CNMP is its versatility. It can be used as a building block in the synthesis of other compounds, as well as a ligand in the preparation of metal complexes. CNMP is also relatively easy to synthesize, making it readily available for use in scientific research.
One limitation of CNMP is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it. In addition, CNMP is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving CNMP. One area of interest is the development of new metal complexes using CNMP as a ligand. These complexes could have potential applications in catalysis and material science.
Another area of interest is the development of new drugs based on CNMP. The compound has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. These properties make CNMP a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine is a versatile compound that has many potential applications in scientific research. Its unique properties make it a valuable tool for the synthesis of other compounds and the preparation of metal complexes. Future research on CNMP could lead to the development of new drugs and materials with important applications in medicine and industry.
Scientific Research Applications
CNMP has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. CNMP is also used as a ligand in the preparation of metal complexes. These complexes have been shown to have potential applications in catalysis and material science.
properties
IUPAC Name |
4-(chloromethyl)-2-naphthalen-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-11-12-7-8-18-16(9-12)15-6-5-13-3-1-2-4-14(13)10-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYSRANMRXAHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(naphthalen-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



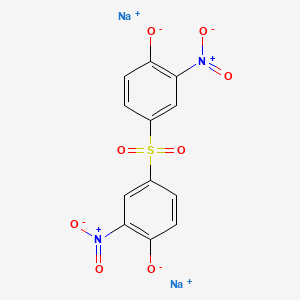
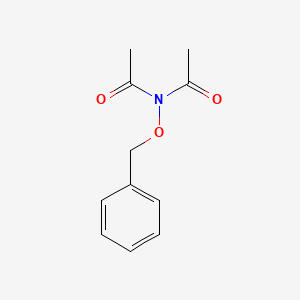
![[2-(3,5-Difluorophenyl)ethenyl]boronic acid](/img/structure/B3268447.png)

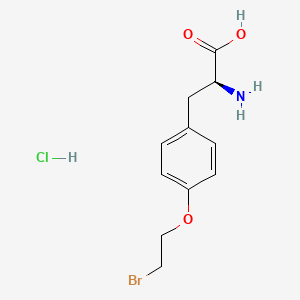
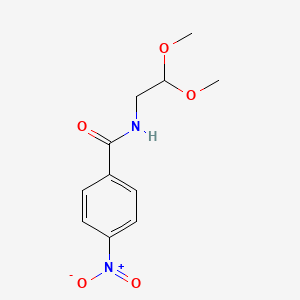
![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)


